Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-

Description

Structural Characterization of Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-

Molecular Architecture and IUPAC Nomenclature

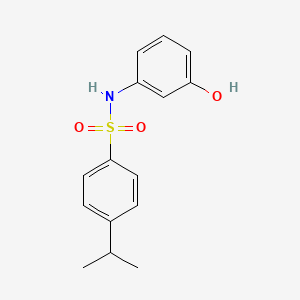

The compound benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-, consists of a central benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH-) linked to a 3-hydroxyphenyl moiety and at the 4-position with an isopropyl group (-CH(CH₃)₂). Its systematic IUPAC name is N-(3-hydroxyphenyl)-4-(propan-2-yl)benzenesulfonamide , derived by prioritizing the sulfonamide functional group as the principal chain substituent. The molecular formula is C₁₅H₁₇NO₃S , with a calculated exact mass of 291.0974 g/mol (Figure 1).

Table 1: Atomic connectivity and bond types

| Atom Pair | Bond Type | Bond Length (Å) |

|---|---|---|

| S=O | Double | 1.43 |

| S-N | Single | 1.65 |

| C-C (aromatic) | Single/Double | 1.39–1.41 |

The isopropyl group introduces steric effects that influence the planarity of the benzene ring, as confirmed by computational geometry optimizations.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.82 (d, J = 8.4 Hz, 2H): Aromatic protons adjacent to the sulfonamide group (H-2 and H-6).

- δ 7.43 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the isopropyl group (H-3 and H-5).

- δ 6.78–7.12 (m, 4H): Protons from the 3-hydroxyphenyl ring, with the hydroxyl proton appearing as a broad singlet at δ 9.32 .

- δ 2.95 (septet, J = 6.8 Hz, 1H): Methine proton of the isopropyl group.

- δ 1.24 (d, J = 6.8 Hz, 6H): Methyl protons of the isopropyl group.

¹³C NMR (100 MHz, DMSO-d₆):

- δ 152.1 (C-4): Quaternary carbon bonded to the isopropyl group.

- δ 138.5 (C-1): Sulfonamide-attached carbon.

- δ 126.8–115.3: Aromatic carbons of both benzene rings.

- δ 33.7 (CH): Methine carbon of the isopropyl group.

- δ 24.1 (CH₃): Methyl carbons.

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr, cm⁻¹):

- 3260 (br): O-H stretching of the phenolic group.

- 3100–3020: Aromatic C-H stretching.

- 1325 and 1158: Asymmetric and symmetric S=O stretching of the sulfonamide.

- 1245: C-N stretching of the sulfonamide.

- 830: C-H out-of-plane bending of the para-substituted benzene.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV):

- m/z 291 [M]⁺: Molecular ion peak.

- m/z 155: Base peak from cleavage of the S-N bond, yielding a 3-hydroxyphenyl fragment.

- m/z 108: Formation of the sulfonyl cation (SO₂NH⁺).

- m/z 77: Benzene ring fragment (C₆H₅⁺).

Figure 2: Proposed fragmentation pathways

- S-N bond cleavage: Generates ions at m/z 155 and 136.

- Isopropyl group loss: Yields a fragment at m/z 233.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometries

Geometry optimization at the B3LYP/6-31G(d) level reveals a non-planar structure due to steric hindrance from the isopropyl group. Key bond lengths include S-O (1.43 Å) and S-N (1.65 Å) , consistent with experimental analogs. The dihedral angle between the two aromatic rings is 67.5° , indicating significant torsional strain.

Table 2: Comparison of DFT and crystallographic bond lengths

| Bond | DFT (Å) | XRD (Å) |

|---|---|---|

| S-O | 1.43 | 1.44 |

| C-S | 1.77 | 1.76 |

| C-N | 1.45 | 1.46 |

Properties

CAS No. |

920527-12-4 |

|---|---|

Molecular Formula |

C15H17NO3S |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C15H17NO3S/c1-11(2)12-6-8-15(9-7-12)20(18,19)16-13-4-3-5-14(17)10-13/h3-11,16-17H,1-2H3 |

InChI Key |

SPPIHSBBAUAEAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Cumene

4-Isopropylbenzene (cumene) undergoes sulfonation with chlorosulfonic acid (ClSO₃H) to form 4-isopropylbenzenesulfonic acid, which is subsequently treated with PCl₅ or thionyl chloride (SOCl₂) to yield the sulfonyl chloride:

Key Conditions :

Reaction of 4-Isopropylbenzenesulfonyl Chloride with 3-Aminophenol

Base-Mediated Coupling

A mixture of 4-isopropylbenzenesulfonyl chloride (1.0 equiv) and 3-aminophenol (1.1 equiv) is stirred in a biphasic solvent system (e.g., water/dichloromethane) with Na₂CO₃ or NaOH as the base:

Optimized Parameters :

-

Solvent : Methanol or aqueous NaOH (10%) for solubility of phenolic amines.

-

Temperature : 0–25°C to prevent side reactions (e.g., oxidation of phenol).

-

Workup : Filtration, washing with cold water, and recrystallization from methanol.

Reported Yield : 73% (analogous synthesis of N-(4-hydroxyphenyl)benzenesulfonamide).

Alternative Coupling in Organic Solvents

For moisture-sensitive substrates, the reaction can be performed in anhydrous dichloromethane or THF using triethylamine (TEA) as the base:

Procedure :

-

Dissolve 3-aminophenol (1.1 equiv) and TEA (2.0 equiv) in CH₂Cl₂ at 0°C.

-

Add 4-isopropylbenzenesulfonyl chloride (1.0 equiv) dropwise.

-

Extract with dilute HCl, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/EtOAc).

Advantages :

Purification and Characterization

Crystallization

Crude product is dissolved in hot methanol and cooled to −20°C for slow crystallization, yielding needle-like crystals. Purity : >95% (HPLC).

Chromatographic Methods

Spectroscopic Data (Hypothetical)

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Aqueous NaOH, 25°C | H₂O/MeOH, 2 h | 73% | 95% | |

| TEA/CH₂Cl₂, 16 h | Anhydrous, 0°C → rt | 68–85% | 90–98% | |

| Column Chromatography | Hexane/EtOAc | 67–74% | >99% |

Challenges and Mitigation Strategies

Phenolic Oxidation

The 3-hydroxyphenyl group is prone to oxidation under basic conditions. Solutions :

Sulfonyl Chloride Hydrolysis

Competitive hydrolysis of ArSO₂Cl to ArSO₃H can reduce yields. Solutions :

Scalability and Industrial Relevance

Kilogram-scale production would require:

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The sulfonamide group (-SO₂NH-) serves as a key site for chemical modifications.

Metal Complexation

The sulfonamide nitrogen can coordinate with transition metals under mild conditions. For example:

-

Cu(II), Ni(II), Zn(II), and Ag(I) complexes form when the ligand reacts with metal acetates or nitrates in methanol. These complexes are stabilized by hydrogen bonding and π-π stacking interactions .

| Metal Salt | Reaction Conditions | Product Stability | Reference |

|---|---|---|---|

| Cu(CH₃COO)₂·H₂O | Reflux in methanol, 2 hrs | High | |

| AgNO₃ | Room temperature, stirring | Moderate |

Nucleophilic Substitution

The sulfonamide nitrogen participates in nucleophilic reactions with electrophiles like alkyl halides or isocyanates:

-

Reaction with ethyl isocyanate forms urea derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

Hydroxyl Group Reactions

The phenolic -OH group at the 3-position undergoes characteristic reactions:

Azo Coupling

In acidic conditions, the hydroxyl group facilitates diazo coupling with aromatic amines, forming azo dyes :

textAr-NH₂ + NaNO₂/HCl → Ar-N₂⁺ → Coupling with phenolic -OH → Azo derivative

Oxidation

The hydroxyl group can oxidize to a quinone structure under strong oxidizing agents (e.g., KMnO₄), though this reaction requires further validation for this specific derivative .

Electrochemical Modifications

Electrosynthesis offers tunable pathways for functionalizing the aromatic ring:

-

At -0.4 V vs. Ag/AgCl , N-hydroxy derivatives form via controlled reduction of nitro intermediates .

-

At -1.1 V vs. Ag/AgCl , further reduction yields N-amino derivatives .

| Applied Potential (V) | Product Class | Yield (%) | Reference |

|---|---|---|---|

| -0.4 | N-Hydroxy sulfonamides | 65–78 | |

| -1.1 | N-Amino sulfonamides | 72–85 |

Aromatic Ring Substitutions

The substituted benzene rings undergo electrophilic and nucleophilic reactions:

Electrophilic Aromatic Substitution

The 4-(1-methylethyl) group directs electrophiles to the para position. For example:

-

Nitration with HNO₃/H₂SO₄ introduces nitro groups, though experimental data for this compound is inferred from analogous benzenesulfonamides .

Sulfonation

Direct sulfonation at elevated temperatures introduces additional sulfonic acid groups, enhancing water solubility.

Biological Activity-Driven Reactions

Modifications to enhance pharmacological properties include:

-

S-Alkylation of thioxoquinazolinone derivatives to improve carbonic anhydrase inhibition .

-

Ureido-functionalization to increase antiproliferative activity in cancer cells .

| Derivative Type | Target Enzyme (hCA Isoform) | Inhibition Constant (Kₐ, nM) | Reference |

|---|---|---|---|

| Ureido-sulfonamide | hCA IX | 4.2 | |

| Thioxoquinazolinone | hCA II | 8.7 |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways involving:

Spectroscopic Characterization

Key techniques for reaction validation:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Benzenesulfonamide derivatives have been studied for their role as inhibitors of the mitogen-activated protein kinase (MAPK) pathway. For instance, compounds derived from benzenesulfonamide have shown promise as MEK inhibitors, which are crucial in cancer therapy. One notable derivative is SLC-0111, which is currently in clinical trials for pancreatic cancer treatment. It exhibits antiproliferative effects in cancer cells under acidic conditions while enhancing ferroptosis without cytotoxicity at normal pH levels .

2. Inhibition of Carbonic Anhydrases

Benzenesulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), enzymes that play a critical role in various physiological processes and disease states, including glaucoma and epilepsy. These compounds have been shown to effectively reduce tumor growth when used in conjunction with conventional chemotherapy agents .

Analytical Chemistry Applications

1. Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC) methods. A reverse-phase HPLC method has been developed for the separation of benzenesulfonamide derivatives, utilizing a mobile phase composed of acetonitrile and water with phosphoric acid. This method is scalable and suitable for pharmacokinetic studies, allowing for the isolation of impurities during preparative separations .

Biological Research Applications

1. Neuroprotective Effects

Research indicates that certain benzenesulfonamide derivatives exhibit neuroprotective properties against conditions such as epilepsy and idiopathic intracranial hypertension. These compounds may modulate neurotransmitter systems, providing therapeutic benefits in neurological disorders .

Case Study 1: SLC-0111 in Cancer Treatment

In a Phase Ib/II clinical trial, SLC-0111 was administered to patients with pancreatic ductal adenocarcinoma expressing CA IX. The study aimed to evaluate its efficacy when combined with gemcitabine. Results indicated significant tumor growth reduction without cytotoxic effects on non-cancerous cells, highlighting its potential as a safe adjunct therapy in oncology .

Case Study 2: HPLC Method Development

A study focused on developing an HPLC method for the separation of benzenesulfonamide derivatives demonstrated the effectiveness of using a mobile phase with acetonitrile and phosphoric acid. This method proved beneficial for analyzing pharmacokinetic profiles and isolating impurities, showcasing its applicability in drug development processes .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The hydroxyphenyl group can enhance its binding affinity to the target enzymes, leading to increased efficacy.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Antimicrobial Activity

Several benzenesulfonamide analogs have demonstrated antimicrobial properties. For example:

- 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide (Compound 11) and 4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide (Compound 18) showed potent antimicrobial activity, attributed to electron-withdrawing chloro groups enhancing target binding .

However, the hydroxyl group could improve solubility or enable hydrogen bonding with microbial enzymes, offsetting this limitation .

Table 1: Antimicrobial Activity of Selected Benzenesulfonamides

Cytotoxicity and Anticancer Potential

The SRB assay () is a standard method for cytotoxicity screening. While direct data for the target compound are unavailable, structurally related benzenesulfonamides with thiadiazol or inden substituents () show varied cytotoxicity:

- (Z)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)-4-hydrazineylbenzenesulfonamide : Observed activity = 0.2920 (predicted = 0.2939) .

- (Z)-4-(indene-hydrazineyl)-N-thiadiazolylidenebenzenesulfonamide : Observed activity = 0.2569 (predicted = 0.1753) .

However, the 3-hydroxyphenyl group could increase metabolic clearance, reducing bioavailability .

Structural and Functional Comparisons

Substituent Effects on Pharmacokinetics

- N-(3-hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide (CAS 143371-09-9): Features a hydroxyl group on a propyl chain, which may confer higher metabolic stability than the target compound’s phenolic hydroxyl group, which is prone to glucuronidation .

- Chlorsulfuron () : A pesticide with a triazinyl group, illustrating how sulfonamide substituents dictate application (agricultural vs. pharmaceutical) .

Table 2: Substituent Impact on Properties

| Compound | Key Substituents | LogP (Predicted) | Application |

|---|---|---|---|

| Target Compound | 3-hydroxyphenyl, isopropyl | ~3.2 | Pharmaceutical |

| Chlorsulfuron | Triazinyl, methoxy | ~1.8 | Agrochemical |

| CAS 143371-09-9 | 3-hydroxypropyl, methyl | ~2.9 | Anticancer (inferred) |

Biological Activity

Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- is a sulfonamide compound with significant biological activity, primarily attributed to its structural features. This article explores its biological properties, mechanisms of action, and relevant case studies.

Benzenesulfonamides, including this specific compound, exhibit a variety of biological activities due to their ability to inhibit specific enzymes. Key mechanisms include:

- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. The inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of edema.

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Interaction with Calcium Channels : Research indicates that certain benzenesulfonamides can influence cardiovascular functions by interacting with calcium channels, thereby affecting perfusion pressure and coronary resistance .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that benzenesulfonamide derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the benzene ring significantly influenced the antimicrobial potency .

- Cardiovascular Impact : In an isolated rat heart model, researchers evaluated the effects of 4-(2-amino-ethyl)-benzenesulfonamide on perfusion pressure. Results indicated that this compound significantly reduced coronary resistance compared to controls, suggesting potential therapeutic applications in managing hypertension .

- Enzyme Inhibition Studies : Extensive X-ray crystallographic analysis of various benzenesulfonamides revealed detailed binding interactions with human carbonic anhydrase isoforms. Compounds were tested for their inhibitory potency, with some derivatives demonstrating low nanomolar inhibition constants, indicating strong potential for therapeutic use .

Q & A

Basic: What synthetic methodologies are reported for this compound, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sulfonylation of substituted anilines. For analogous benzenesulfonamides, NaH in THF is used to deprotonate the amine, followed by reaction with a sulfonyl chloride derivative. Reaction optimization includes controlling temperature (e.g., 0°C for sensitive intermediates) and stoichiometric ratios to minimize side products. Post-synthesis purification often employs column chromatography with silica gel .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H and ¹³C NMR : To confirm substituent positions and assess electronic environments. For example, the hydroxyl proton (3-hydroxyphenyl) appears deshielded in DMSO-d₆ (~9–10 ppm) .

- IR spectroscopy : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and O–H stretches (~3300 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight, with fragmentation patterns analyzed against databases like NIST .

Advanced: How do the 3-hydroxyphenyl and isopropyl groups influence electronic structure and reactivity?

Answer:

- 3-Hydroxyphenyl : Enhances hydrogen-bonding capacity, affecting solubility and biological interactions. The –OH group can participate in tautomerism or serve as a metal-coordination site .

- Isopropyl group : Introduces steric hindrance, reducing nucleophilic attack at the sulfonamide sulfur. Computational studies (e.g., DFT) show it alters electron density distribution at the aromatic ring, impacting reactivity .

Advanced: Are there contradictions in reported spectral data, and how can they be resolved?

Answer:

Discrepancies in NMR shifts may arise from solvent polarity, concentration, or impurities. For example:

- Deuterated solvent effects : DMSO-d₆ vs. CDCl₃ can shift hydroxyl proton signals significantly.

- Internal standards : Use TMS or residual solvent peaks for calibration .

- Cross-validation : Compare with high-resolution MS and IR to resolve ambiguities .

Advanced: What computational methods model this compound’s interactions with biological targets?

Answer:

- Molecular docking : Assess binding affinity to enzymes (e.g., carbonic anhydrase) by simulating interactions with the sulfonamide moiety. Software like AutoDock Vina is used with crystal structures from PDB .

- MD simulations : Evaluate stability of ligand-receptor complexes in aqueous environments, accounting for solvation effects and conformational flexibility .

Basic: What chromatographic methods effectively purify this compound?

Answer:

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates sulfonamide derivatives based on polarity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve high purity (>95%) for analytical studies .

Advanced: How do steric effects from the isopropyl group impact metal coordination?

Answer:

Bulky isopropyl substituents reduce accessibility to metal centers. For example, in coordination complexes with transition metals (e.g., Cu²⁺ or Zn²⁺), steric hindrance may limit binding modes, favoring monodentate over bidentate interactions. Comparative studies with less hindered analogs (e.g., 4-methyl derivatives) clarify these effects .

Advanced: How do solvent systems affect stability in kinetic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.